molecular formula C26H37N5O2 B12429201 Cabergoline-d5

Cabergoline-d5

Katalognummer: B12429201
Molekulargewicht: 456.6 g/mol
InChI-Schlüssel: KORNTPPJEAJQIU-LPAOUSABSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a deuterated analog of cabergoline, a well-known ergoline derivative used clinically as a dopamine agonist. Its structure features an indolo[4,3-fg]quinoline core with stereochemical configurations 6aR,9R,10aR. Key substitutions include:

  • 7-(1,1,2,3,3-pentadeuterioprop-2-enyl): A deuterated allyl group, which replaces the non-deuterated allyl group in cabergoline. Deuteration is often employed to modulate metabolic stability and pharmacokinetics .
  • N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl): A bifunctional substituent at the 9-position, contributing to receptor binding affinity and solubility .

Its deuterated allyl group may reduce cytochrome P450-mediated metabolism, extending its half-life compared to non-deuterated analogs .

Eigenschaften

Molekularformel

C26H37N5O2

Molekulargewicht

456.6 g/mol

IUPAC-Name

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1/i1D2,5D,11D2

InChI-Schlüssel

KORNTPPJEAJQIU-LPAOUSABSA-N

Isomerische SMILES

[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC)[2H]

Kanonische SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide involves several steps, including the formation of the indoloquinoline core, the introduction of the pentadeuterioprop-2-enyl group, and the attachment of the dimethylamino and ethylcarbamoyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective reagents and optimized reaction conditions. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The indoloquinoline core can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: The dimethylamino and ethylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine compounds.

Wissenschaftliche Forschungsanwendungen

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Cabergoline and Its Analogs

Cabergoline (non-deuterated parent compound) shares the same indoloquinoline core and substituents except for the deuterated allyl group. Key comparisons:

Property Target Compound Cabergoline Reference
Molecular Weight ~622.8 (estimated, including deuterium) 451.6
Allyl Group 1,1,2,3,3-pentadeuterioprop-2-enyl Non-deuterated prop-2-enyl
Metabolic Stability Likely enhanced due to deuterium isotope effect Moderate; undergoes hepatic metabolism via allyl oxidation
Synthesis Complexity Higher (requires deuteration steps) Established industrial synthesis

Cabergoline impurities (e.g., compound C in ) highlight the sensitivity of pharmacological activity to structural changes. For instance, regiochemical isomerism in carboxamide substituents reduces dopamine receptor affinity .

Other Indoloquinoline Derivatives

  • N-(2-hydroxy-1-methyl-ethyl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide (): Shares the indoloquinoline core but lacks the dimethylaminopropyl and ethylcarbamoyl groups. This compound promotes cell proliferation, suggesting structural modifications significantly alter biological activity.
  • (6aR,9R)-N,N-diethyl-7-methyl-...carboxamide (): Features a diethylcarbamoyl group instead of the ethylcarbamoyl-dimethylaminopropyl chain. Its LogP (3.2) and solubility (1.2 mg/mL in water) suggest that the target compound may exhibit similar hydrophobicity but improved solubility due to the dimethylamino group .

Quinoline/Acridine-Based Compounds

Compounds like N-(3-(dimethylamino)propyl)-2-phenylquinoline-4-carboxamide () and acridine-9-carboxamide hydrochlorides () differ in core structure but share functional motifs:

  • Quinoline-4-carboxamides (): Exhibit antibacterial activity, demonstrating the importance of the carboxamide group in bioactivity.
  • Acridine hybrids (): These analogs show anticancer activity, but their synthesis involves complex multi-step routes (e.g., cyclopentaquinoline-acridine conjugation) compared to the target compound’s ergoline-based scaffold .

Ergot Alkaloids

Ergotamine and related ergot alkaloids () share the tetracyclic indoloquinoline core but feature additional peptide-like side chains. While ergot alkaloids target serotonin and dopamine receptors, the target compound’s substituents (e.g., ethylcarbamoyl) may enhance dopamine D2 receptor specificity over vasoconstrictive effects seen in ergotamine .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Core Structure Key Substituents Molecular Weight LogP Metabolic Stability
Target Compound Indoloquinoline Deuteroallyl, dimethylaminopropyl, ethylcarbamoyl ~622.8 ~3.5* High (deuterated)
Cabergoline Indoloquinoline Allyl, dimethylaminopropyl, ethylcarbamoyl 451.6 3.1 Moderate
Ergotamine Indoloquinoline Cyclic peptide chain 581.7 2.8 Low (extensive metabolism)
Quinoline-4-carboxamide (5a5) Quinoline Morpholinopropanamido, dimethylaminopropyl 492.6 2.9 Not reported

*Estimated based on cabergoline’s LogP and deuterium effects .

Research Findings and Implications

  • Deuteration Impact : The pentadeuterioallyl group in the target compound may reduce first-pass metabolism, as seen in deuterated drugs like deutetrabenazine . This could translate to longer dosing intervals compared to cabergoline.
  • Receptor Specificity: The dimethylaminopropyl-ethylcarbamoyl chain may enhance D2 receptor binding over α-adrenergic receptors, minimizing side effects like hypotension .

Biologische Aktivität

The compound (6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is a complex organic molecule with significant potential for biological activity. Its structure suggests it may interact with various biological targets due to its unique functional groups and stereochemistry. This article explores its biological activity based on available research findings.

  • Molecular Formula : C23H32N4O
  • Molecular Weight : 380.5264 g/mol
  • Defined Stereocenters : 3
  • Charge : Neutral

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes in the body. Molecular docking studies indicate that it may interact with various protein targets involved in cellular signaling and metabolic processes. For instance, compounds related to this structure have shown affinity for MurF ligase active sites in bacteria, suggesting potential antibacterial properties .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of related compounds derived from endophytic bacteria. For example:

  • Stenotrophomonas maltophilia extracts demonstrated significant inhibitory effects against Staphylococcus caseolyticus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) reported at 33.3 µg/mL and 50 µg/mL respectively .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various bacterial proteins. The results indicate that the compound can effectively bind to target sites with considerable energy values (e.g., -10.2 kcal/mol), which is indicative of strong interactions .

Study 1: Antibacterial Efficacy

A study focused on the extraction of bioactive compounds from endophytic bacteria isolated from Fagonia indica revealed that certain derivatives of indoloquinoline exhibited antibacterial properties. The study utilized GC-MS analysis for compound characterization and molecular docking for interaction predictions. The findings suggest that these compounds could serve as templates for developing new antibiotics against resistant strains .

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of related compounds has shown that modifications in the side chains significantly affect biological activity. The presence of dimethylamino and ethylcarbamoyl groups appears crucial for enhancing binding affinity and antimicrobial efficacy .

Data Summary

Property Value
Molecular FormulaC23H32N4O
Molecular Weight380.5264 g/mol
Antibacterial ActivityYes
MIC against S. caseolyticus33.3 µg/mL
MIC against A. baumannii50 µg/mL
Binding Energy-10.2 kcal/mol

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this deuterated indoloquinoline derivative, and how does the pentadeuterioprop-2-enyl substituent influence reaction pathways?

  • Methodological Answer : The synthesis requires precise control of deuterium incorporation to maintain isotopic purity. The pentadeuterioprop-2-enyl group may alter reaction kinetics due to isotopic effects (e.g., reduced C-D bond cleavage rates compared to C-H). Use deuterated precursors and monitor isotopic integrity via mass spectrometry or 1H^1H-NMR (deuterium absence in 1H^1H spectra confirms substitution) . For allylation steps, consider Pd-catalyzed cross-coupling to preserve stereochemistry, as seen in related indoloquinoline syntheses .

Q. How should researchers design experiments to characterize the compound’s stereochemistry and confirm the 6aR,9R,10aR configuration?

  • Methodological Answer : Combine X-ray crystallography (if crystals are obtainable) with advanced NMR techniques:

  • NOESY/ROESY : To confirm spatial proximity of protons in the hexahydroindoloquinoline core.
  • 13C^{13}C-NMR coupling constants : Analyze JJ-values for axial/equatorial proton relationships in the fused ring system .
  • Chiral HPLC : Validate enantiomeric purity using a chiral stationary phase, as applied to structurally similar compounds .

Q. What solvent systems and storage conditions are optimal for maintaining the compound’s stability?

  • Methodological Answer : The compound’s dimethylamino and carbamoyl groups suggest sensitivity to hydrolysis. Use anhydrous DMSO or ethanol for solubilization (tested up to 25–100 mM in similar derivatives) . Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation. Monitor degradation via LC-MS over time, focusing on parent ion ([M+H]+^+ = 458.65) and potential hydrolysis byproducts .

Advanced Research Questions

Q. How can computational modeling predict non-covalent interactions (e.g., ligand-receptor binding) involving this compound, given its complex stereochemistry?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina with force fields adjusted for deuterium’s van der Waals radius (e.g., 2.00 Å vs. 1.90 Å for hydrogen).
  • MD simulations : Incorporate isotopic mass differences to assess kinetic isotope effects on binding dynamics .
  • DFT calculations : Optimize the geometry at the B3LYP/6-31G* level to map electrostatic surfaces, particularly around the dimethylamino and ethylcarbamoyl groups .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H-NMR splitting patterns) for deuterated analogs?

  • Methodological Answer :

  • Isotopic decoupling : Suppress signals from residual protons in deuterated positions.
  • 2D-HSQC : Correlate 1H^1H-13C^{13}C signals to distinguish overlapping peaks in the hexahydroindoloquinoline core.
  • Variable-temperature NMR : Identify conformational flexibility causing anomalous splitting, as seen in related bicyclic amines .

Q. How can high-throughput screening (HTS) accelerate structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Parallel synthesis : Use robotic liquid handlers to vary substituents (e.g., alkyl chains on the carbamoyl group) while retaining the deuterated allyl moiety.
  • Machine learning : Train models on existing SAR data from non-deuterated analogs (e.g., ETH-LAD, AL-LAD) to predict bioactivity .
  • Microscale analytics : Couple HTS with LC-MS/MS for rapid purity and yield assessment .

Q. What mechanistic insights explain the impact of deuterium on metabolic stability in pharmacokinetic studies?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes and monitor deuteration’s effect on CYP450-mediated oxidation rates via LC-HRMS.
  • Isotope tracing : Use 2H^2H-labeled metabolites to identify sites of deuteration loss, indicating metabolic "hotspots."
  • Kinetic isotope effect (KIE) analysis : Compare kcatk_{cat} values for deuterated vs. non-deuterated analogs to quantify metabolic slowdown .

Methodological Notes

  • Synthetic Optimization : Bayesian optimization algorithms can efficiently explore reaction parameters (e.g., temperature, catalyst loading) to maximize yield while minimizing isotopic dilution .
  • Data Validation : Cross-reference spectral data with structurally characterized analogs (e.g., ALD-52, ETH-LAD) to confirm assignments .
  • Ethical Compliance : Adhere to controlled substance regulations, as indoloquinoline derivatives may fall under analog acts depending on jurisdiction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.